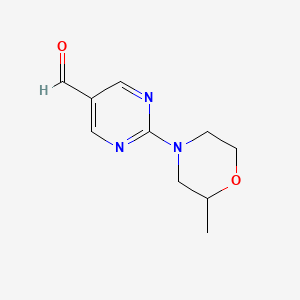
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . This compound is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine and pyrrole. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 2-methylmorpholine under basic conditions. The reaction mixture is typically stirred at room temperature in a solvent such as ethanol or methanol, with sodium hydroxide as the base . This method allows for the formation of the desired product through nucleophilic substitution reactions.
Análisis De Reacciones Químicas
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include ethanol or methanol as solvents, sodium hydroxide as a base, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde has several scientific research applications, including:
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or ligand, binding to specific sites on the target molecules and modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares a similar pyrimidine core.
2-Methylmorpholine: This compound is a structural component of this compound and contributes to its unique reactivity and properties.
The uniqueness of this compound lies in its combination of a pyrimidine ring with a morpholine moiety, which imparts specific chemical and biological properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(2-methylmorpholin-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-8-6-13(2-3-15-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3 |
Clave InChI |
OFBQPWAUBLSISE-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCO1)C2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


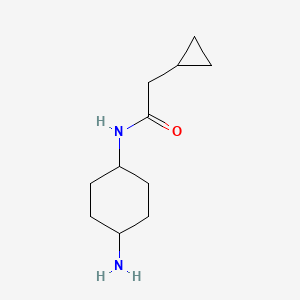
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)

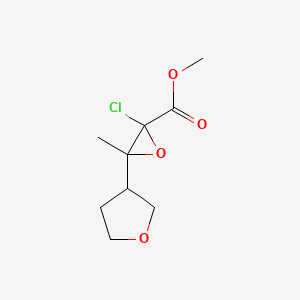
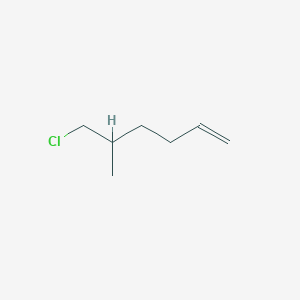
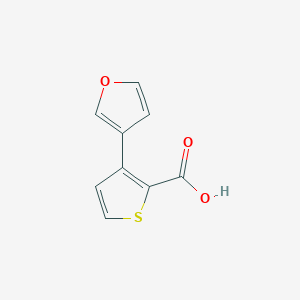
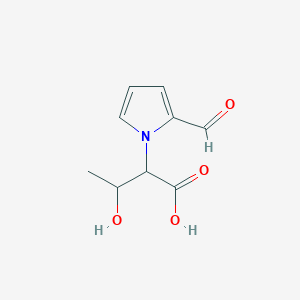


![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)
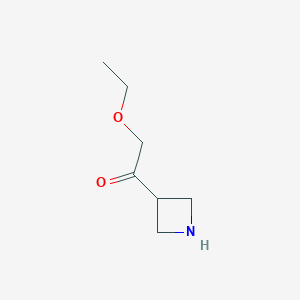
![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
